molecular formula C17H22O7 B1157373 [12-(2-Hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate CAS No. 1432063-63-2

[12-(2-Hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate

Cat. No. B1157373
CAS RN: 1432063-63-2
M. Wt: 338.4 g/mol
InChI Key:
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Description

[12-(2-Hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate is a useful research compound. Its molecular formula is C17H22O7 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • The compound is involved in the synthesis of functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane derivatives, which are crucial structural sub-units in various bioactive compounds. These products were characterized based on spectral data, including 1D and 2D NMR (Santos et al., 2000).

Reaction Mechanisms and Product Formation

  • The compound undergoes acid-catalyzed reactions, leading to the formation of isomeric hydroxy esters and other products, rationalized by standard carbenium ion chemistry (Adam & Crämer, 1987).
  • It's used in methods for the synthesis of high-energetic scaffolds like 4,10-dinitro-2,6,8,12-tetraoxa-4,10-diazatetracyclo[5.5.0.05,903,11]dodecane, important in high explosives manufacturing (Ghaderi et al., 2016).

Biological and Pharmacological Aspects

  • Oxygenated heterocyclic metabolites derived from this compound show significant antioxidant and anti-inflammatory activities, potentially useful as therapeutic lead compounds in pharmaceutical applications (Chakraborty & Raola, 2018).
  • The compound's derivatives are studied for their antifungal properties, showing promising results against various fungal species (Khayyat & Sameeh, 2017).

Stereochemical and Structural Studies

  • Studies focus on the stereochemically controlled synthesis of spirocyclic ethers and lactones with medium-sized carbocyclic rings, highlighting the importance of stereochemistry in chemical synthesis (Chibale et al., 1993).

Mechanism of Action

Target of Action

The primary targets of 6-O-Acetylcoriatin are currently unknown. This compound is a natural product for research related to life sciences

Pharmacokinetics

It is known that the compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but insoluble in water This suggests that it may have limited bioavailability if administered orally

Result of Action

The molecular and cellular effects of 6-O-Acetylcoriatin’s action are currently unknown. Some research suggests that it may have preventive and therapeutic effects on cardiovascular diseases, diabetes, and cancer . .

Biochemical Analysis

Biochemical Properties

[12-(2-Hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-2-yl] acetate plays a significant role in biochemical reactions, particularly those involving neuroactive compounds. It interacts with various enzymes and proteins, including acetylcholinesterase and monoamine oxidase. These interactions are primarily inhibitory, leading to increased levels of neurotransmitters such as acetylcholine and serotonin. The compound’s ability to inhibit these enzymes suggests potential therapeutic applications in treating neurological disorders .

Cellular Effects

The effects of [12-(2-Hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-2-yl] acetate on various cell types have been studied extensively. In neuronal cells, it has been observed to enhance synaptic plasticity and promote neurogenesis. This compound influences cell signaling pathways, particularly those involving the MAPK/ERK pathway, leading to increased gene expression of neurotrophic factors. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, [12-(2-Hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-2-yl] acetate exerts its effects through several mechanisms. It binds to the active sites of acetylcholinesterase and monoamine oxidase, inhibiting their activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions. The inhibition of these enzymes leads to increased levels of neurotransmitters, which in turn modulate synaptic transmission and neuronal excitability. Additionally, the compound has been shown to influence gene expression by interacting with transcription factors and epigenetic regulators .

properties

IUPAC Name

[12-(2-hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O7/c1-7(18)24-17-10-9(14(2,3)20)8(22-13(10)19)5-15(17,4)16(6-21-16)11-12(17)23-11/h8-12,20H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDCUCSJAPPGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12C3C(C(CC1(C4(CO4)C5C2O5)C)OC3=O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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